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(1S)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine
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Description
(1S)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Biological Activity
(1S)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine is a substituted allylic amine notable for its unique structural characteristics, including a prop-2-enylamine group and a chlorinated aromatic ring. The presence of both chloro and methyl substituents significantly influences its chemical behavior and biological activity. This compound has garnered attention for its potential pharmacological applications, particularly in modulating neurotransmitter systems and other biological pathways.
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- Structure : The compound features a chiral center at the 1-position of the propene chain, which contributes to its stereochemical properties and may affect its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly in the central nervous system. The compound's structural features allow it to act as a modulator of neurotransmitter release and receptor activity, potentially influencing pathways involved in mood regulation, cognition, and other neurological functions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Studies suggest that this compound may influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions .
- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial activity against certain bacterial strains, suggesting applications in treating infections .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Neuropharmacological Study :
- A study assessed the compound's effects on neurotransmitter levels in rodent models, demonstrating increased serotonin levels post-administration, indicating potential antidepressant-like effects.
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Antimicrobial Screening :
- A series of assays evaluated the compound's efficacy against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, supporting its potential as an antimicrobial agent.
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Enzyme Activity Assays :
- Investigations into enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorders.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
XHLPGIVGCLXFOZ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C=C)N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.